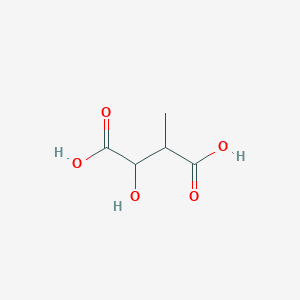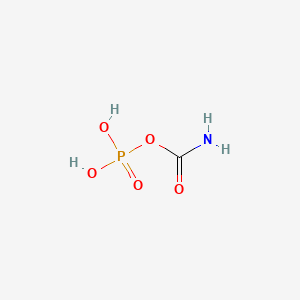
Carbamoyl phosphate
概要
説明
カルバモイルリン酸は、別名アミノカルボニル二水素リン酸とも呼ばれ、化学式CH₄NO₅Pの化学化合物です。ピリミジンの生合成とアルギニン/尿素の生合成に必須の中間体です。 この化合物は、特に尿素サイクルとピリミジンヌクレオチドの合成において、様々な代謝経路で重要な役割を果たしています .
準備方法
合成経路と反応条件
カルバモイルリン酸は、化学的に二水素リン酸とシアン酸から合成できます。 この反応は通常、これらの2つの反応物を制御された条件下で混合して目的の生成物を生成します .
工業生産方法
工業的な環境では、カルバモイルリン酸は酵素的方法を用いて生産されます。3つの異なるクラスの酵素が使用されます。ATP-グラップフォールドタンパク質ベースのカルバモイルリン酸合成酵素、アミノ酸キナーゼフォールドカルバメートキナーゼ様カルバモイルリン酸合成酵素、異化的トランスカルバミラーゼです。 これらの酵素は、より単純な前駆体からのカルバモイルリン酸の合成を促進します .
化学反応の分析
反応の種類
カルバモイルリン酸は、様々な化学反応を起こします。その中には、以下のものがあります。
酸化: 反応条件によって、異なる生成物に酸化されます。
還元: 還元反応によって、より単純な化合物に変換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 温度やpHなどの特定の条件は、必要な反応や生成物によって異なります .
生成される主要な生成物
これらの反応から生成される主な生成物には、様々なリン酸塩やカルバメートが含まれ、これらの化合物は生化学的経路における重要な中間体です .
科学研究への応用
カルバモイルリン酸は、科学研究において数多くの応用があります。
化学: 様々な化学反応における試薬として、また他の化合物を合成する中間体として使用されます。
生物学: 尿素サイクルとピリミジンの生合成において重要な役割を果たすため、代謝経路の研究に不可欠です。
医学: DNAとRNAの合成に不可欠なヌクレオチドの合成に関与しています。そのため、遺伝学や分子生物学の研究に重要です。
科学的研究の応用
Aminocarbonyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It plays a vital role in the urea cycle and pyrimidine biosynthesis, making it essential for studying metabolic pathways.
Medicine: It is involved in the synthesis of nucleotides, which are crucial for DNA and RNA synthesis. This makes it important for research in genetics and molecular biology.
Industry: It is used in the production of fertilizers and other industrial chemicals.
作用機序
カルバモイルリン酸は、様々な分子にカルバモイル基を供与することで、その効果を発揮します。この供与は、カルバモイルリン酸合成酵素などの酵素によって促進されます。 この化合物は、尿素サイクルとピリミジンの生合成経路において、オルニチンやアスパラギン酸などの分子標的に作用します .
類似化合物の比較
類似化合物
カルバモイルリン酸: カルバモイルリン酸と化学的に同一です。
リン酸モノ(ホルムアミド)エステル: 構造と機能が類似しています。
カルバミン酸リン酸モノ無水物: 類似の特性を持つ別の関連化合物.
独自性
カルバモイルリン酸は、尿素サイクルとピリミジンの生合成の両方で重要な役割を果たすという点で独特です。 この二重の機能により、カルバモイルリン酸は代謝経路において重要な化合物であり、他の類似化合物とは区別されます .
類似化合物との比較
Similar Compounds
Carbamoyl phosphate: Chemically identical to aminocarbonyl dihydrogen phosphate.
Phosphoric acid mono(formamide) ester: Similar in structure and function.
Carbamic phosphoric monoanhydride: Another related compound with similar properties.
Uniqueness
Aminocarbonyl dihydrogen phosphate is unique due to its dual role in both the urea cycle and pyrimidine biosynthesis. This dual functionality makes it a critical compound in metabolic pathways and distinguishes it from other similar compounds .
特性
IUPAC Name |
phosphono carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKYPRQEYGKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862253 | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-55-6 | |
| Record name | Carbamoyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


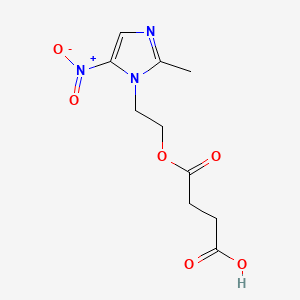

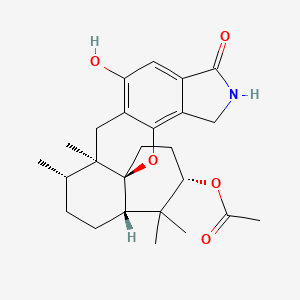

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
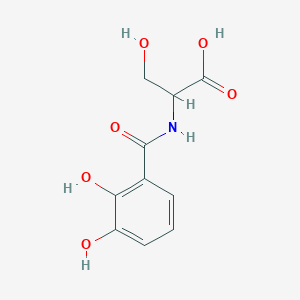
![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)

